molecular formula C12H19FN4O2S B6435194 N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2548981-83-3

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No. B6435194
CAS RN: 2548981-83-3
M. Wt: 302.37 g/mol
InChI Key: RCJIYYNLBQXOEW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have wide applications in medicinal chemistry . Pyrimidines are essential components of biomolecules like DNA and RNA and play key roles in cellular metabolism. The presence of the fluorine atom and the ethyl group on the pyrimidine ring could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The ethyl group and the fluorine atom are attached to the pyrimidine ring. The pyrrolidin-3-yl group is a five-membered ring with one nitrogen atom, and the methylmethanesulfonamide group contains a sulfur atom bonded to an oxygen atom and a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The fluorine atom is quite electronegative and could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and potentially influence its solubility in different solvents .

Scientific Research Applications

EFPMMS has been used for various scientific research applications, including the synthesis of drugs, pesticides, and other organic compounds. It has also been used in the development of new drugs and drug delivery systems. Additionally, EFPMMS has been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.

Mechanism of Action

EFPMMS acts as a catalyst in the reaction of methylmethanesulfonamide with pyrrolidin-3-ylmagnesium bromide to form EFPMMS. This reaction occurs through a SN2 mechanism, where the nucleophile (methylmethanesulfonamide) attacks the electrophile (pyrrolidin-3-ylmagnesium bromide) to form a new bond.
Biochemical and Physiological Effects
EFPMMS has been shown to have no adverse effects on the biochemical and physiological functions of cells. It has been shown to be non-toxic and non-irritating to the skin and eyes. Additionally, EFPMMS does not interact with other drugs and does not cause any significant changes in the metabolism of cells.

Advantages and Limitations for Lab Experiments

The use of EFPMMS in lab experiments has several advantages. It is a non-toxic and non-irritating compound, which makes it safe for use in laboratory settings. Additionally, EFPMMS is an efficient and selective catalyst for the synthesis of chiral compounds. However, EFPMMS is not suitable for the synthesis of compounds with low solubility in organic solvents, as it can cause the formation of insoluble products.

Future Directions

There are several potential future directions for the use of EFPMMS in scientific research. These include the development of new drugs and drug delivery systems, the synthesis of chiral compounds, and the use of EFPMMS in the synthesis of compounds with low solubility in organic solvents. Additionally, EFPMMS could be used in the development of new catalysts and reagents for organic synthesis. Finally, EFPMMS could be used in the development of new methods for the synthesis of complex organic molecules.

Synthesis Methods

EFPMMS can be synthesized through a two-step reaction. The first step involves the reaction of 6-ethyl-5-fluoropyrimidin-4-yl chloride with pyrrolidin-3-ylmagnesium bromide to form the intermediate N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamideuoropyrimidin-4-yl-pyrrolidin-3-ylmagnesium bromide. This intermediate is then reacted with methylmethanesulfonamide to form EFPMMS.

properties

IUPAC Name

N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN4O2S/c1-4-10-11(13)12(15-8-14-10)17-6-5-9(7-17)16(2)20(3,18)19/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJIYYNLBQXOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)N(C)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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